molecular formula C13H22N2O2S B14455073 N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide CAS No. 73955-68-7

N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14455073
CAS No.: 73955-68-7
M. Wt: 270.39 g/mol
InChI Key: NHEVLGCXGGWIJM-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a dimethylamino group, a methylpropyl chain, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(dimethylamino)-2-methylpropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonamide group can act as a pharmacophore, contributing to the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

73955-68-7

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-methylpropyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H22N2O2S/c1-11-6-8-12(9-7-11)18(16,17)14-10-13(2,3)15(4)5/h6-9,14H,10H2,1-5H3

InChI Key

NHEVLGCXGGWIJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)N(C)C

Origin of Product

United States

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